Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
CAS No.: 129306-05-4
Cat. No.: VC21325337
Molecular Formula: C8H11BrO3
Molecular Weight: 235.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129306-05-4 |
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Molecular Formula | C8H11BrO3 |
Molecular Weight | 235.07 g/mol |
IUPAC Name | ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 |
Standard InChI Key | FCYVHOYOPMGATN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC1)C(=O)CBr |
Canonical SMILES | CCOC(=O)C1(CC1)C(=O)CBr |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate consists of a cyclopropane ring that is substituted at the 1-position with both an ethyl carboxylate group and a 2-bromoacetyl group. The molecular formula is C8H11BrO3, corresponding to a molecular weight of 235.07 g/mol . The structure features three oxygen atoms (two carbonyl groups and one ether linkage) and one bromine atom attached to the terminal carbon of the acetyl group.
Physical and Chemical Properties
The comprehensive physicochemical profile of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
The compound's moderately positive XLogP3 value (1.5) indicates a balanced lipophilic-hydrophilic character, suggesting potential membrane permeability while maintaining some water solubility . These properties are relevant for considering the compound's behavior in biological systems and reaction media.
Synthesis Methods and Reactions
Synthetic Approaches
While the search results don't provide specific synthesis routes for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, related cyclopropane carboxylate derivatives offer insights into potential synthetic strategies. The compound likely derives from functionalization of cyclopropanecarboxylic acid esters through acylation reactions.
Applications in Chemical and Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate primarily functions as a medical/pharmaceutical intermediate . The α-bromoketone functionality makes it particularly useful for constructing heterocyclic compounds through reactions with various nucleophiles. The compound's structural features suggest applications in:
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Synthesis of cyclopropane-fused heterocycles
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Creation of peptidomimetics with conformationally restricted amino acid analogs
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Development of enzyme inhibitors leveraging the electrophilic bromine center
Research Applications
Commercial availability of this compound at 95+% purity indicates its utility in research settings . The compound's appearance in chemical databases and commercial catalogs reflects its integration into contemporary synthetic organic chemistry and medicinal chemistry research programs.
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 4.2539 mL solvent | 21.2694 mL solvent | 42.5387 mL solvent |
5 mM | 0.8508 mL solvent | 4.2539 mL solvent | 8.5077 mL solvent |
10 mM | 0.4254 mL solvent | 2.1269 mL solvent | 4.2539 mL solvent |
Analytical Characterization
Spectroscopic Properties
These values serve as reference points for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry.
Computational Properties
Several computational properties have been predicted for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, including topological polar surface area (43.4 Ų), complexity score (208), and hydrogen bond acceptor count (3) . These parameters are valuable for computational chemistry applications, including:
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Predicting biological activity and drug-likeness
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Computational modeling of chemical reactions
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Database searching and structure comparison
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